molecular formula C21H24F4N2O3 B4219554 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid

Cat. No.: B4219554
M. Wt: 428.4 g/mol
InChI Key: LJOPADDILZGOIL-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a piperidinamine core. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the core piperidinamine structure. The fluorobenzyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the trifluoroacetate salt, which is achieved by reacting the free base with trifluoroacetic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups contribute to its binding affinity and specificity, while the piperidinamine core plays a crucial role in its overall activity. The trifluoroacetate salt form enhances its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorobenzyl)-2-piperazinone hydrochloride
  • 1-(2-methoxyphenyl)piperazine hydrochloride

Uniqueness

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorobenzyl and methoxyphenyl groups, along with the piperidinamine core, makes it distinct from other similar compounds. Additionally, the trifluoroacetate salt form enhances its solubility and stability, further distinguishing it from related molecules.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O.C2HF3O2/c1-23-19-9-5-4-8-18(19)21-16-10-12-22(13-11-16)14-15-6-2-3-7-17(15)20;3-2(4,5)1(6)7/h2-9,16,21H,10-14H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOPADDILZGOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 2
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 3
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 4
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 5
Reactant of Route 5
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 6
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid

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